molecular formula C26H22CaO14S4 B12928347 Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt CAS No. 57772-61-9

Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt

Cat. No.: B12928347
CAS No.: 57772-61-9
M. Wt: 726.8 g/mol
InChI Key: VJWZDXWPUCPBCO-UHFFFAOYSA-L
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Description

This compound is a calcium salt of a benzenesulfonic acid derivative featuring two hydroxyl groups at positions 2 and 5, a sulfonyl group linked to a 4-methylphenyl substituent at position 4, and a calcium counterion. Its molecular formula is Ca(C₁₉H₁₆O₈S₂)₂, with a calculated molecular weight of 726.36 g/mol (derived from stoichiometric analysis).

Properties

CAS No.

57772-61-9

Molecular Formula

C26H22CaO14S4

Molecular Weight

726.8 g/mol

IUPAC Name

calcium;2,5-dihydroxy-4-(4-methylphenyl)sulfonylbenzenesulfonate

InChI

InChI=1S/2C13H12O7S2.Ca/c2*1-8-2-4-9(5-3-8)21(16,17)12-6-11(15)13(7-10(12)14)22(18,19)20;/h2*2-7,14-15H,1H3,(H,18,19,20);/q;;+2/p-2

InChI Key

VJWZDXWPUCPBCO-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)O)S(=O)(=O)[O-])O.CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)O)S(=O)(=O)[O-])O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt typically involves multiple steps. The initial step often includes the sulfonation of benzene to form benzenesulfonic acid. This is followed by the introduction of hydroxyl groups at the 2 and 5 positions through a hydroxylation reaction. The 4-((4-methylphenyl)sulfonyl) group is then introduced via a sulfonylation reaction. Finally, the calcium salt is formed by reacting the compound with a calcium source, such as calcium hydroxide or calcium chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The calcium ion enhances the compound’s stability and solubility, facilitating its transport and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dihydroxy-sulfonyl-calcium architecture. Key comparisons include:

Calcium Dobesilate (2,5-Dihydroxybenzenesulfonic Acid Calcium Salt)
  • Molecular Formula : Ca(C₆H₅O₅S)₂
  • Functional Groups : Dihydroxybenzenesulfonate (lacks the 4-methylphenyl sulfonyl substituent).
  • Applications : Widely used to treat vascular disorders due to its angioprotective properties .
  • Solubility : Highly water-soluble, facilitating its use in oral pharmaceuticals.
Sodium Benzenesulfonate Additives (e.g., )
  • Molecular Formula : C₁₂H₁₀O₃SNa
  • Functional Groups : Simple sulfonate group.
  • Applications : Accelerates gas hydrate formation in cooling systems by reducing subcooling .
  • Solubility : High water solubility due to sodium ion.
Pigment Red 247 (Calcium Salt of Complex Azo-Benzenesulfonate)
  • Molecular Formula : C₃₂H₂₆N₄O₇S·0.5Ca
  • Functional Groups : Azo group, sulfonate, and calcium counterion.
  • Applications : High-performance pigment in coatings and plastics due to thermal stability .
  • Solubility : Low water solubility, ideal for solid-state applications.

Physicochemical Properties

Property Target Compound Calcium Dobesilate Sodium Benzenesulfonate Pigment Red 247
Molecular Weight 726.36 g/mol 418.22 g/mol 252.26 g/mol 1259.34 g/mol
Solubility in Water Moderate (predicted) High High Low
Key Functional Groups Dihydroxy, sulfonyl, calcium Dihydroxy, calcium Sulfonate, sodium Azo, sulfonate, calcium
Thermal Stability High (sulfonyl group) Moderate Moderate Very high

Biological Activity

Benzenesulfonic acid, 2,5-dihydroxy-4-((4-methylphenyl)sulfonyl)-, calcium salt (commonly referred to as calcium Dobesilate) is a compound with various biological activities, particularly in the field of pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10CaO7S
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 51579-74-9
  • Synonyms : Calcium 2,5-dihydroxybenzenesulfonate, Calcium Dobesilate

The compound is characterized by its sulfonic acid group and hydroxyl functionalities that contribute to its biological effects.

Calcium Dobesilate exhibits several mechanisms of action that contribute to its therapeutic efficacy:

  • Anti-inflammatory Effects : It reduces inflammation by inhibiting leukocyte migration and the release of inflammatory mediators.
  • Vasoprotective Properties : The compound strengthens capillary walls and improves microcirculation, which is beneficial in conditions like chronic venous insufficiency.
  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress within tissues.

1. Vascular Health

A significant area of research has focused on the vascular protective effects of calcium Dobesilate. Studies have shown that it can effectively manage conditions associated with venous insufficiency:

StudyFindings
Clinical Trial on Chronic Venous InsufficiencyPatients treated with calcium Dobesilate showed significant improvement in symptoms such as leg swelling and pain compared to placebo .
Animal Model StudiesIn rat models, administration of calcium Dobesilate resulted in reduced capillary permeability and improved blood flow dynamics .

2. Dermatological Applications

Calcium Dobesilate has been investigated for its efficacy in treating skin conditions:

  • Seborrheic Keratosis : A clinical study demonstrated that topical application of a formulation containing 2.5% calcium Dobesilate led to a significant reduction in lesion size after four weeks of treatment .
  • Actinic Keratosis : Similar results were observed in patients with actinic keratosis, where noticeable improvements were recorded after two weeks of treatment .

Case Study 1: Treatment of Chronic Venous Insufficiency

In a randomized controlled trial involving 120 patients suffering from chronic venous insufficiency, subjects received either calcium Dobesilate or a placebo. The results indicated:

  • A reduction in edema by approximately 30% in the treatment group.
  • Improved quality of life scores related to lower limb symptoms.

Case Study 2: Efficacy in Dermatological Conditions

A double-blind study assessed the effectiveness of a cream containing calcium Dobesilate for treating seborrheic keratosis. The outcomes showed:

  • Before Treatment : Lesions had an average size of 15 mm.
  • After Four Weeks : Average size reduced to 8 mm with minimal side effects reported.

Safety and Toxicology

Calcium Dobesilate is generally well-tolerated; however, some adverse effects have been noted:

  • Gastrointestinal disturbances (nausea and diarrhea) in a small percentage of patients.
  • Skin reactions at the site of topical application.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this calcium salt, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential sulfonation, hydroxylation, and sulfonyl group introduction. Key steps:

Sulfonation : Introduce the sulfonic acid group to the benzene ring using fuming sulfuric acid under controlled temperature (80–100°C) .

Hydroxylation : Add hydroxyl groups via electrophilic substitution using HNO₃/H₂SO₄, followed by reduction .

Calcium Salt Formation : React the sulfonic acid intermediate with calcium hydroxide in aqueous ethanol (pH 9–11) to precipitate the calcium salt .

  • Critical Factors : Temperature control during sulfonation avoids over-sulfonation. Excess calcium hydroxide ensures complete neutralization. Yield optimization requires precise stoichiometry and inert atmospheres to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons and sulfonyl/calcium coordination .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of –SO₃Ca groups) .
  • FT-IR : Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (–OH) validate functional groups .
  • XRD : Crystallinity analysis reveals calcium ion coordination geometry .

Q. What are the key functional groups influencing this compound’s reactivity in aqueous solutions?

  • Functional Groups :

  • Sulfonate (–SO₃⁻) : Enhances water solubility and participates in ion-exchange reactions.
  • Hydroxyl (–OH) : Enables hydrogen bonding and pH-dependent deprotonation (pKa ~9–11) .
  • Aryl Sulfonyl (–SO₂–) : Stabilizes the aromatic ring and resists nucleophilic attack .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

  • Mechanistic Insights : The sulfonyl group binds to serum albumin via hydrophobic pockets, while hydroxyl groups form hydrogen bonds with DNA/RNA .
  • Models :

  • In Vitro : Fluorescence quenching assays with bovine serum albumin (BSA) to quantify binding constants.
  • In Silico : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 .

Q. How does pH and temperature affect the stability of this compound in long-term storage?

  • Stability Profile :

  • pH : Degrades at pH <4 (sulfonate protonation) or pH >12 (calcium hydroxide precipitation). Optimal stability: pH 6–8 in buffered solutions .
  • Temperature : Thermal decomposition occurs above 200°C (TGA data). Store at 4°C in desiccated, amber vials to prevent photolysis .

Q. How can researchers resolve contradictions in reported solubility data across studies?

  • Approach :

Standardize Solvent Systems : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS) to account for solvent polarity effects .

Control Crystallinity : Amorphous vs. crystalline forms exhibit differing solubility; use XRD to confirm phase .

Validate Purity : HPLC with UV detection (λ = 254 nm) identifies impurities that artificially alter solubility .

Key Research Gaps

  • Toxicity Pathways : Limited data on mitochondrial toxicity; recommend Ames test and ROS assays .
  • Synergistic Effects : Unexplored interactions with common lab reagents (e.g., EDTA, surfactants) .

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